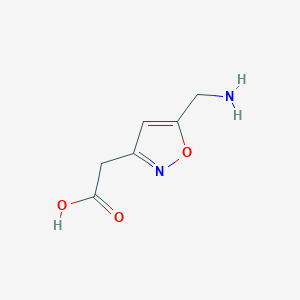

3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction, which involves the reaction of nitrile oxides with dipolarophiles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . For example, a catalyst-free and microwave-assisted one-pot method has been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and environmentally friendly, making it suitable for large-scale production.

化学反应分析

Types of Reactions

3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

科学研究应用

Medicinal Chemistry Applications

1.1 Antibacterial Properties

3-Isoxazoleacetic acid derivatives have shown promise as intermediates in the synthesis of antibacterial agents. For instance, 5-amino-3-methylisoxazole is utilized in the production of sulfonamides, particularly sulfamethoxazole, which is effective against a range of bacterial infections including urinary tract infections and respiratory infections .

Table 1: Antibacterial Activity of Isoxazole Derivatives

| Compound Name | Activity Type | Target Infections |

|---|---|---|

| Sulfamethoxazole | Antibacterial | Urinary tract infections |

| 5-Amino-3-methylisoxazole | Intermediate for synthesis | Broad-spectrum antibiotic |

1.2 Immunomodulatory Effects

Recent studies have indicated that derivatives of isoxazole can modulate immune responses. For example, research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives demonstrated their immunotropic effects on lymphocyte proliferation and cytokine production in mice models . This suggests potential therapeutic uses in autoimmune conditions and inflammatory diseases.

Organic Synthesis Applications

2.1 Peptide Synthesis

3-Isoxazoleacetic acid can serve as a building block in the synthesis of peptides. It has been investigated for its application in solid-phase peptide synthesis, where it acts as a β-amino acid. This incorporation enhances the biological activity of peptides due to its unique structural features .

Table 2: Synthesis Conditions for Isoxazole-derived Peptides

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Solid-phase synthesis | Ultrasonic agitation | 85 |

| Classical coupling | Room temperature | 75 |

Biochemical Applications

3.1 Enzyme Inhibition

Isoxazoles have been identified as potential inhibitors of bromodomain-containing proteins, which are crucial for regulating gene expression through acetyl-lysine recognition. The 3,5-dimethylisoxazole moiety has been shown to effectively mimic acetyl-lysine, providing a pathway for developing selective inhibitors that could be used in cancer therapy .

Case Study: Bromodomain Inhibition

In a study involving various isoxazole derivatives, specific substitutions led to selective inhibition of bromodomains associated with cancer cell proliferation. X-ray crystallography revealed the binding interactions that contributed to this selectivity.

作用机制

The mechanism of action of 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

相似化合物的比较

Similar Compounds

Similar compounds to 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- include other isoxazole derivatives such as:

- 3-Amino-5-methylisoxazole

- 2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide

Uniqueness

What sets 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isoxazoleacetic acid 5-(aminomethyl)-, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Start with cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives under acidic conditions, followed by functionalization at the 5-position using aminomethylation reagents (e.g., formaldehyde/ammonia systems) .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity) using design-of-experiment (DoE) approaches to maximize yield .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via melting point analysis and HPLC .

Q. How can researchers characterize the physicochemical properties of 3-isoxazoleacetic acid 5-(aminomethyl)-, and which analytical techniques are most reliable?

- Methodology :

- Solubility : Perform solubility tests in water, DMSO, and ethanol at 25°C using gravimetric analysis .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

- Structural Confirmation : Use 1H/13C NMR (DMSO-d6) for backbone assignment, FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm−1), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical when handling 3-isoxazoleacetic acid 5-(aminomethyl)- in laboratory settings?

- Methodology :

- Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid reflux) .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound in airtight containers at 4°C to avoid hygroscopic degradation .

- Dispose of waste via neutralization (e.g., 1M NaOH for acidic byproducts) before incineration by certified waste management services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-isoxazoleacetic acid 5-(aminomethyl)- in catalytic or biological systems?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites (e.g., carboxylic acid or aminomethyl groups) .

- Simulate docking interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize binding affinities .

- Validate predictions with experimental kinetic studies (e.g., UV-Vis spectrophotometry for enzyme inhibition assays) .

Q. What strategies resolve contradictions in reported bioactivity data for 3-isoxazoleacetic acid derivatives?

- Methodology :

- Conduct systematic meta-analysis of literature data, focusing on variables like cell line specificity (e.g., HeLa vs. HEK293) and assay conditions (e.g., pH, incubation time) .

- Design orthogonal assays (e.g., MTT for cytotoxicity, fluorescence polarization for target engagement) to confirm activity trends .

- Use chemometric tools (e.g., principal component analysis) to isolate confounding factors (e.g., impurity profiles) .

Q. How can surface adsorption properties of 3-isoxazoleacetic acid 5-(aminomethyl)- be studied for environmental or material science applications?

- Methodology :

- Apply quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on model surfaces (e.g., silica, TiO2) .

- Analyze interfacial interactions via X-ray photoelectron spectroscopy (XPS) to detect chemical bonding (e.g., carboxylate-metal coordination) .

- Compare experimental data with molecular dynamics (MD) simulations of adsorption behavior under varying humidity/pH .

Q. Methodological Resources

属性

CAS 编号 |

138741-54-5 |

|---|---|

分子式 |

C6H8N2O3 |

分子量 |

156.14 g/mol |

IUPAC 名称 |

2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |

InChI |

InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |

InChI 键 |

JFDUQIPDGBJPCK-UHFFFAOYSA-N |

SMILES |

C1=C(ON=C1CC(=O)O)CN |

规范 SMILES |

C1=C(ON=C1CC(=O)O)CN |

同义词 |

3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。